![molecular formula C9H11BN2O2 B13471205 (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid
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Overview
Description
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative of imidazo[1,2-a]pyridine. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity. Boronic acids are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is through radical reactions, which can be catalyzed by transition metals or achieved via metal-free oxidation and photocatalysis strategies . Another approach involves the Suzuki-Miyaura coupling reaction, which uses boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions, such as hydrogenation, can modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boronic acid group plays a crucial role in these processes by forming stable intermediates with the metal catalyst.
Comparison with Similar Compounds
Similar Compounds
- (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- (2-(Ethoxycarbonyl)-8-fluoroimidazo[1,2-a]pyridin-6-yl)boronic acid
Uniqueness
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H11BN2O2 |
---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12/h3-5,13-14H,1-2H3 |
InChI Key |
BSIFBNMEAKQHIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=C(N=C2C(=C1)C)C)(O)O |
Origin of Product |
United States |
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